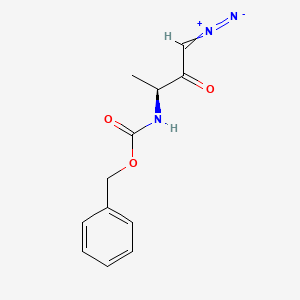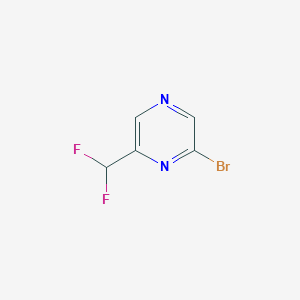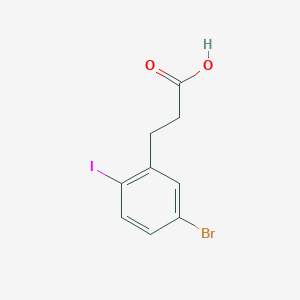
Benzenepropanoic acid, 5-bromo-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 5-bromo-2-iodo-, is an organic compound that features a benzene ring substituted with bromine and iodine atoms at the 5 and 2 positions, respectively, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 5-bromo-2-iodo-, typically involves halogenation reactions. One common method is the bromination of 2-iodobenzoic acid using bromine in the presence of a catalyst such as iron trifluoromethanesulfonate. The reaction is carried out in a halogenated hydrocarbon solvent, and the dibrominated amino silica gel can be recycled, making the process environmentally friendly and cost-effective .
Industrial Production Methods
Industrial production methods for Benzenepropanoic acid, 5-bromo-2-iodo-, often involve large-scale halogenation reactions. The use of recyclable catalysts and solvents, as well as optimization of reaction conditions to maximize yield and purity, are key considerations in industrial settings. The process is designed to be scalable and efficient, with a focus on minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 5-bromo-2-iodo-, undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Benzenepropanoic acid, 5-bromo-2-iodo-, has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Materials Science: It is utilized in the creation of novel materials with specific properties.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 5-bromo-2-iodo-, involves its ability to participate in various chemical reactions due to the presence of reactive bromine and iodine atoms. These halogens can undergo substitution, oxidation, and reduction reactions, allowing the compound to interact with different molecular targets and pathways. The specific mechanism depends on the type of reaction and the conditions under which it is carried out .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but contains a pyrimidine ring instead of a benzene ring.
5-Bromo-2-chlorobenzoic acid: Similar but has a chlorine atom instead of an iodine atom.
2-Iodo-5-methoxybenzenepropanoic acid: Similar but has a methoxy group instead of a bromine atom.
Uniqueness
Benzenepropanoic acid, 5-bromo-2-iodo-, is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to compounds with only one type of halogen substitution .
Properties
Molecular Formula |
C9H8BrIO2 |
|---|---|
Molecular Weight |
354.97 g/mol |
IUPAC Name |
3-(5-bromo-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H8BrIO2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) |
InChI Key |
GQSDLZDRVUUVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


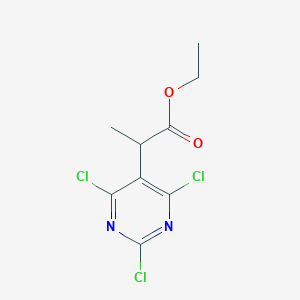

![(3Z,7Z,11Z)-5,6-dihydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,21-dione](/img/structure/B12332342.png)
![4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine](/img/structure/B12332350.png)
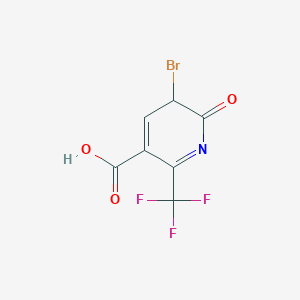
![[(2S)-1-amino-1-sulfanylidenepropan-2-yl]acetate](/img/structure/B12332356.png)
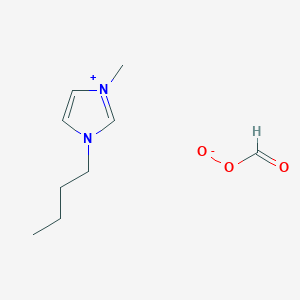
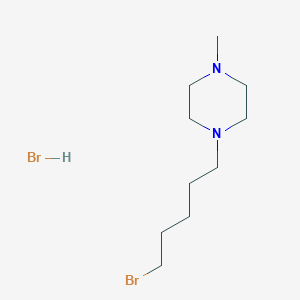


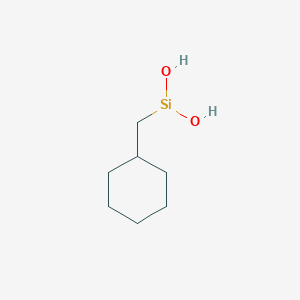
![3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B12332417.png)
